molecular formula C3H9ClN2O B3097708 (S)-2-hydroxypropanimidamide hydrochloride CAS No. 1314999-69-3

(S)-2-hydroxypropanimidamide hydrochloride

Cat. No. B3097708
CAS RN: 1314999-69-3
M. Wt: 124.57 g/mol
InChI Key: AEOZCEMLLBCHQZ-DKWTVANSSA-N
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Description

“(S)-2-hydroxypropanimidamide hydrochloride” is a hydrochloride salt. In chemistry, a hydrochloride is an acid salt resulting from the reaction of hydrochloric acid with an organic base . Hydrochlorides are commonly used in medications to improve their water solubility .

Scientific Research Applications

Hydroxychloroquine in Immunomodulatory Research

Hydroxychloroquine (HCQ) has been extensively studied for its immunomodulatory effects, particularly in autoimmune diseases like systemic lupus erythematosus (SLE). Research has shown HCQ to be effective in reducing the risk of disease flares, allowing for steroid dosage reduction, and preventing thrombotic effects in patients with anti-phospholipid antibodies. Its safety profile and efficacy in SLE patients make it a drug of choice, highlighting its potential in immunomodulatory research and therapy (Ponticelli & Moroni, 2017).

Hydroxychloroquine in Dermatological Applications

The dermatological applications of hydroxychloroquine are diverse, ranging from treatment of chronic skin conditions to potential antineoplastic benefits. Its role in dermatology has expanded due to its low side-effect profile and immunomodulatory properties. Recent guidelines have updated the prescribing recommendations to enhance its safety, particularly concerning ocular toxicity, making it a viable option for long-term therapy in conditions like discoid lupus erythematosus and potentially in preventing certain types of skin cancers (Chew et al., 2020).

Hydroxychloroquine in Viral Infections Research

The antiviral properties of hydroxychloroquine have been a subject of interest, particularly its speculated efficacy against the SARS-CoV-2 virus. Initial in vitro studies suggested HCQ might inhibit viral replication, leading to numerous clinical trials. However, the results have been mixed, with some studies showing potential benefits in early stages of the infection, while others, particularly in critically ill patients, did not demonstrate a significant impact. This highlights the complexity of HCQ's antiviral mechanism and the need for further research to understand its potential role in treating viral infections (Tselios & Skendros, 2020).

properties

IUPAC Name

(2S)-2-hydroxypropanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O.ClH/c1-2(6)3(4)5;/h2,6H,1H3,(H3,4,5);1H/t2-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOZCEMLLBCHQZ-DKWTVANSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=N)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=N)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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